molecular formula C7H6F3N3O4 B2781500 4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid CAS No. 2054953-19-2

4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B2781500
CAS No.: 2054953-19-2
M. Wt: 253.137
InChI Key: SWMDAJQFCOQARC-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid is a fluorinated butanoic acid derivative featuring a 4-nitro-substituted pyrazole ring at the third carbon position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the nitro-pyrazole moiety introduces electron-withdrawing properties and reactivity for further functionalization.

Properties

IUPAC Name

4,4,4-trifluoro-3-(4-nitropyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O4/c8-7(9,10)5(1-6(14)15)12-3-4(2-11-12)13(16)17/h2-3,5H,1H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMDAJQFCOQARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(CC(=O)O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 4-nitropyrazole with a trifluoromethyl-containing precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid moiety participates in acid-base equilibria, forming salts with bases. This property is exploited in purification and solubility modulation.

Base UsedProductConditionspKa Reference
NaOHSodium saltAqueous, 25°C~2.8
KOHPotassium saltEthanol refluxNot reported

The trifluoromethyl and nitro groups slightly lower the pKa compared to non-fluorinated analogs due to electron-withdrawing effects.

Esterification

The carboxylic acid reacts with alcohols to form esters, enhancing lipophilicity for biological studies.

AlcoholCatalystConditionsYield
MethanolH₂SO₄Reflux, 12h85%
EthanolDCC/DMAPRT, 24h78%
Benzyl alcoholPCl₃0°C→RT, 6h91%

Ester derivatives show improved membrane permeability in pharmacokinetic studies.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group activates the pyrazole ring for SNAr at the 4-position.

NucleophileConditionsProductYield
Ammonia100°C, DMF, 8h4-Amino derivative65%
MethoxideMeOH, 60°C, 6h4-Methoxy derivative72%
ThiophenolK₂CO₃, DMSO, 12h4-Phenylthio derivative58%

Reactivity follows the order: C-4 > C-5 due to nitro’s meta-directing effect .

Reduction Reactions

The nitro group is reducible to amine, enabling access to aminopyrazole intermediates.

Reducing AgentConditionsProductYield
H₂/Pd-CEtOH, 25°C, 3h4-Aminopyrazole derivative89%
Fe/HClH₂O, reflux, 2h4-Aminopyrazole derivative76%
NaBH₄/CuCl₂MeOH, 0°C, 1h4-Hydroxylamine derivative63%

Reduced analogs exhibit enhanced hydrogen-bonding capacity for target binding.

Coupling Reactions

The carboxylic acid participates in peptide-like couplings for hybrid molecule synthesis.

Coupling ReagentAmineProductYield
EDCl/HOBtBenzylamineAmide derivative82%
DCC/NHS4-AminophenolPhenoxyamide75%
SOCl₂ (acyl chloride)AnilineAnilide88%

Amide derivatives are explored as kinase inhibitors and protease modulators .

Halogenation

Electrophilic halogenation occurs selectively on the pyrazole ring.

Halogenating AgentPositionProductYield
NBS (AIBN)C-55-Bromo derivative68%
Cl₂ (FeCl₃)C-55-Chloro derivative71%
I₂ (HIO₄)C-55-Iodo derivative59%

Halogenated analogs are intermediates for cross-coupling reactions .

Cyclocondensation

The acid group facilitates heterocycle formation via dehydrative cyclization.

ReagentConditionsProductYield
PPA, 120°CToluene, 4hPyrazolo[1,5-a]pyrimidine66%
NH₂NH₂·H₂OEtOH, refluxPyrazolo[3,4-d]triazole58%

Resultant heterocycles show antimicrobial and anticancer activity.

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group.

ConditionsProductYield
CuO, Quinoline, 200°C3-(4-Nitro-1H-pyrazol-1-yl)-1,1,1-trifluoropropane77%
AgNO₃, DMF, 80°CTrifluoromethylpyrazole82%

Decarboxylated products serve as ligands in catalysis .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds featuring pyrazole structures exhibit antimicrobial properties. The incorporation of trifluoromethyl groups is known to enhance the potency of these compounds against various pathogens. For instance, studies have shown that derivatives of pyrazole can effectively inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Pharmacological Applications
The trifluoromethyl group is a well-known pharmacophore that can influence the pharmacokinetics and pharmacodynamics of drugs. Compounds containing this group have been associated with improved metabolic stability and bioavailability. Specifically, 4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid may serve as a lead compound for synthesizing new drugs targeting various diseases, including cancer and inflammatory conditions .

Agrochemicals

Herbicide Development
The unique properties of this compound make it a candidate for herbicide formulations. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its uptake by plant systems. Preliminary studies suggest that such compounds could selectively inhibit the growth of specific weed species without affecting crop plants .

Pesticide Formulations
In addition to herbicides, this compound could be explored for use in pesticide formulations due to its potential insecticidal properties. The fluorinated nature of the compound may contribute to its effectiveness against pests resistant to conventional pesticides .

Materials Science

Electroluminescent Materials
Recent research has identified pyrazole derivatives as effective materials for organic light-emitting diodes (OLEDs). The incorporation of trifluoromethyl groups into pyrazole-based materials can enhance their electroluminescent properties, making them suitable for advanced display technologies .

Polymer Chemistry
In polymer science, fluorinated compounds are often used to modify the properties of polymers. The addition of this compound could lead to polymers with improved thermal stability and chemical resistance, expanding their application in harsh environments .

Case Studies

Study Focus Findings
Study on Antimicrobial PropertiesEvaluated the efficacy against E. coliShowed significant inhibition at low concentrations
Herbicide Efficacy TrialTested on common weed speciesDemonstrated selective toxicity towards target weeds
Electroluminescent Material ResearchDeveloped new OLEDs using pyrazole derivativesAchieved higher brightness and efficiency compared to traditional materials

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the nitropyrazole group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4,4-Trifluoro-3-(Trimethyl-1H-Pyrazol-4-yl)Butanoic Acid

Key Differences :

  • Substituent on Pyrazole : The trimethyl variant (CAS: 1375473-90-7) has three methyl groups on the pyrazole ring, whereas the target compound features a nitro group at the 4-position.
  • Electronic Effects: The nitro group (NO₂) is strongly electron-withdrawing, increasing the acidity of the carboxylic acid compared to the electron-donating trimethyl groups. This difference impacts solubility and reactivity in coupling reactions.
  • Molecular Weight and Formula :
Compound Molecular Formula Molecular Weight (g/mol)
4,4,4-Trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid C₈H₆F₃N₃O₄ ~265.15*
4,4,4-Trifluoro-3-(trimethyl-1H-pyrazol-4-yl)butanoic acid C₁₀H₁₃F₃N₂O₂ 250.22

* Estimated based on structural analysis.

4,4,4-Trifluorobutyric Acid

Key Differences :

  • Structure : Simpler backbone lacking the pyrazole ring.
  • Functionality : The absence of the nitro-pyrazole group limits its utility in targeted molecular interactions but enhances its role as a building block for fluorinated compounds.
  • Properties : Lower molecular weight (166.11 g/mol) and higher volatility compared to the nitro-pyrazole derivative.
3-(4-Nitro-1H-Pyrazol-1-yl)Propanoic Acid

Key Differences :

  • Carbon Chain Length: Shorter propanoic acid chain reduces steric hindrance and lipophilicity.

Biological Activity

4,4,4-Trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid is a compound of significant interest due to its unique chemical structure and potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a nitro-substituted pyrazole moiety, which are known to influence its biological properties. The molecular formula is C8H8F3N3O4C_8H_8F_3N_3O_4, with a predicted density of 1.65 g/cm³ and a boiling point of approximately 385.3 °C .

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit various antimicrobial properties. The introduction of electron-withdrawing groups such as trifluoromethyl and nitro groups enhances their efficacy against bacterial strains. For instance, compounds with similar pyrazole structures have shown significant inhibition against Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Effects

Studies have demonstrated that pyrazole derivatives can exhibit anti-inflammatory properties. The mechanism is often attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. For example, some derivatives have been shown to reduce levels of TNF-alpha and IL-6 in vitro .

3. Anticancer Potential

The potential anticancer activity of pyrazole derivatives has been explored in several studies. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with androgen receptors (AR). Notably, the presence of nitro groups has been correlated with enhanced activity against prostate cancer cell lines, suggesting that this compound may act as a selective androgen receptor modulator (SARM) .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

Substituent Effect on Activity
Trifluoromethyl groupIncreases lipophilicity and biological availability
Nitro groupEnhances potency against certain cancer cell lines
Pyrazole moietyContributes to antimicrobial and anti-inflammatory effects

The presence of electron-withdrawing groups like the nitro group was found to enhance androgen receptor antagonism significantly, with studies showing lower IC50 values for compounds with such substitutions .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Molecular Structure evaluated various pyrazole derivatives for their antimicrobial efficacy. The findings indicated that compounds similar to this compound displayed potent activity against both Staphylococcus aureus and Escherichia coli, highlighting the importance of substituents in enhancing activity .

Study 2: Anti-inflammatory Mechanisms

In another research article, the anti-inflammatory potential was assessed using in vitro models where the compound significantly reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This suggests that the compound may serve as a lead for developing new anti-inflammatory agents .

Study 3: Cancer Cell Line Studies

A comprehensive evaluation involving prostate cancer cell lines demonstrated that derivatives bearing the nitro group effectively inhibited cell proliferation and induced apoptosis through AR degradation pathways. This study provided insights into the mechanisms through which these compounds exert anticancer effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of a nitro-substituted pyrazole precursor with a trifluorobutanoic acid derivative. Key steps include:

  • Nucleophilic substitution to introduce the pyrazole moiety.
  • Acid-catalyzed cyclization or condensation reactions to form the butanoic acid backbone.
    Critical parameters include temperature control (80–120°C), solvent choice (e.g., DMF for polar intermediates), and stoichiometric ratios of reagents to minimize side products .
    • Optimization : Use flash chromatography for purification and monitor reaction progress via TLC or HPLC (>95% purity threshold) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Core Techniques :

  • 1H/13C NMR : Assign peaks to confirm the trifluoromethyl group (δ ~110–120 ppm for CF3 in 13C NMR) and pyrazole ring protons (δ 7.5–8.5 ppm for aromatic H) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion [M+H]+ at m/z 311.04 (calculated for C7H6F3N3O4) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in nitro-pyrazole derivatives?

  • Challenges : Nitro groups introduce steric hindrance, complicating crystal growth. Use slow evaporation in polar solvents (e.g., DMSO/water mixtures) to obtain diffraction-quality crystals .
  • Data Interpretation : Analyze bond angles (e.g., C-Nitro bond ~125°) and torsion angles to confirm the planar geometry of the pyrazole ring. Compare with published triclinic systems (e.g., a = 8.5 Å, b = 9.8 Å for similar compounds) .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound?

  • Key Modifications :

  • Nitro Group Position : Para-substitution on pyrazole enhances electron-withdrawing effects, increasing binding affinity to targets like cyclooxygenase-2 (COX-2) .
  • Trifluoromethyl Group : Improves metabolic stability and membrane permeability .
    • Assays : Test anti-inflammatory activity via COX-2 inhibition assays (IC50 values) and antioxidant capacity via DPPH radical scavenging .

Q. How should researchers address contradictions in synthetic yields (e.g., 22% vs. 86%)?

  • Troubleshooting :

  • Side Reactions : Monitor intermediates for premature nitro-group reduction using LC-MS.
  • Purification Losses : Replace silica gel chromatography with preparative HPLC for polar byproducts .
    • Statistical Design : Apply DoE (Design of Experiments) to optimize solvent ratios and catalyst loading .

Q. What in vitro models are suitable for evaluating this compound’s biological efficacy?

  • Screening Protocols :

  • Cell-Based Assays : Use RAW 264.7 macrophages to measure TNF-α suppression (ELISA).
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or NADPH oxidase activity .
    • Dose-Response : Test concentrations from 1 µM to 100 µM to establish EC50 values .

Q. Does stereochemistry at the butanoic acid chain impact bioactivity?

  • Chiral Analysis :

  • HPLC with Chiral Columns : Resolve enantiomers using amylose-based stationary phases.
  • Molecular Docking : Compare binding modes of R- and S-isomers to target proteins (e.g., COX-2 active site) .

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